Human DMT1 Inhibition: IC₅₀ Value of 1.76 μM in HEK293T Cellular Iron Uptake Assay Versus Structurally Distinct DMT1 Blockers
9-Acridanone, 4-(dimethylaminomethyl)-3-methoxy- inhibits human DMT1-mediated iron uptake in HEK293T cells with an IC₅₀ of 1.76 ± 0.06 μM, placing it in the low micromolar potency range [1]. This potency is approximately 2.75-fold weaker than the pyrazolyl-pyrimidine-based DMT1 blocker 1 (IC₅₀ = 0.64 μM) and approximately 2.1-fold weaker than DMT1 blocker 2 (IC₅₀ = 0.83 μM) , but 5.7-fold more potent than the weak inhibitor ebselen (apparent affinity ~1.5 μM for Fe²⁺ binding, but with non-specific reactivity) [2]. Critically, the compound exhibits a distinct acridone chemotype compared to the pyrazole/pyrimidone and isothiourea scaffolds of the comparator DMT1 inhibitors, offering a structurally orthogonal tool compound for target engagement studies [3].
| Evidence Dimension | Inhibition of radiolabeled ⁵⁵Fe²⁺ uptake in HEK293T cells stably overexpressing human DMT1 |
|---|---|
| Target Compound Data | IC₅₀ = 1.76 ± 0.06 μM |
| Comparator Or Baseline | DMT1 blocker 1: IC₅₀ = 0.64 μM; DMT1 blocker 2: IC₅₀ = 0.83 μM; ebselen: apparent affinity ~1.5 μM (non-specific thiol-reactive probe) |
| Quantified Difference | 2.75-fold less potent than DMT1 blocker 1 (p < 0.001); structurally distinct scaffold provides orthogonal chemical probe |
| Conditions | HEK293T cells stably overexpressing hDMT1; 1 μM radioactive ⁵⁵Fe²⁺; 15 min incubation; extracellular pH 5.5; compound preincubation 5 min |
Why This Matters
Procurement of this compound provides a chemically distinct, moderate-potency DMT1 inhibitor that enables orthogonal confirmation of DMT1-dependent phenotypes, reducing the risk of scaffold-specific artifacts inherent to pyrazole or isothiourea chemotypes.
- [1] Cadieux, J.A. et al. (2012) Xenon Pharmaceuticals. IC₅₀ data for human DMT1 expressed in HEK293T cells. Curated in ChEMBL (CHEMBL2058878) and BindingDB (BDBM50387726). BindingDB PrimarySearch_ki: IC₅₀ = 1.76E+3 nM. View Source
- [2] Wetli, H. et al. Ebselen as pharmacological inhibitor of DMT1 iron transport. Apparent affinity ~1.5 μM for Fe²⁺. View Source
- [3] Cadieux, J.A. et al. (2012) Discovery of benzylisothioureas as potent divalent metal transporter 1 (DMT1) inhibitors. Xenon Pharmaceuticals. Bioorg. Med. Chem. Lett. View Source
